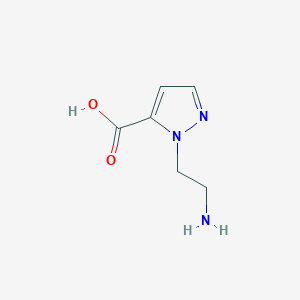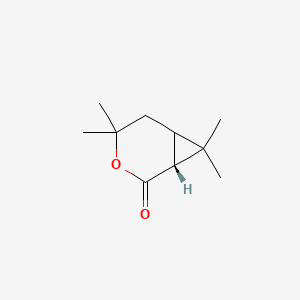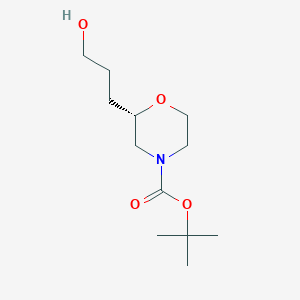![molecular formula C22H23F3N4O3 B12830302 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine CAS No. 909662-35-7](/img/structure/B12830302.png)
5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and a pyridine ring, each contributing to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Coupling Reactions: The piperidine and oxadiazole intermediates are then coupled using suitable coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide (CF3I).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines or other reduced forms.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced oxadiazole derivatives.
Substitution: Formation of halogenated or azido derivatives.
Applications De Recherche Scientifique
5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine
- 5-(5-{1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine
Uniqueness
- Structural Features : The specific arrangement of the trifluoromethyl and dimethoxyphenyl groups in 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine imparts unique chemical properties, such as increased lipophilicity and stability.
- Bioactivity : The compound’s unique structure may result in distinct bioactivity profiles compared to similar compounds, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
909662-35-7 |
|---|---|
Formule moléculaire |
C22H23F3N4O3 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
5-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H23F3N4O3/c1-30-17-9-14(10-18(11-17)31-2)13-29-7-5-15(6-8-29)21-27-20(28-32-21)16-3-4-19(26-12-16)22(23,24)25/h3-4,9-12,15H,5-8,13H2,1-2H3 |
Clé InChI |
HZJRKUSIVLQSHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


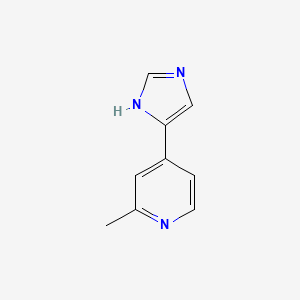


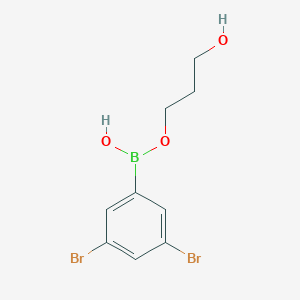

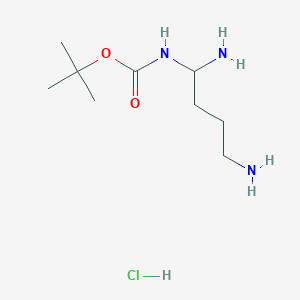
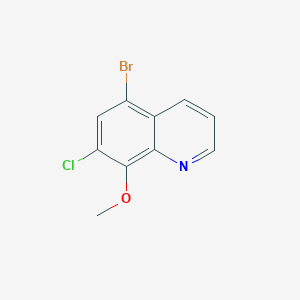
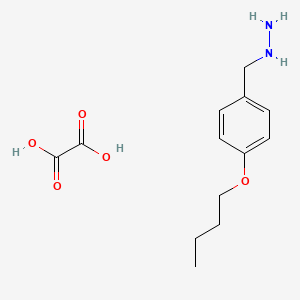
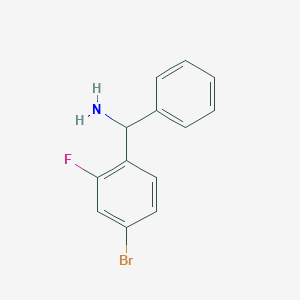
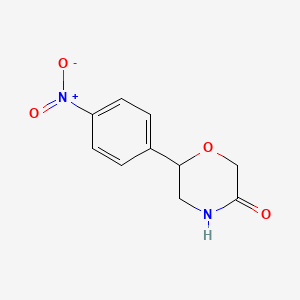
![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
